2-(Bromomethyl)-5-chloropyridine
Overview
Description
2-(Bromomethyl)-5-chloropyridine is a chemical compound with the molecular formula C₆H₄BrClN . It belongs to the class of pyridine derivatives and contains both bromine and chlorine atoms. The compound appears as a white to light yellow crystalline powder with a melting point of 70-72°C. It is soluble in acetone, ethanol, and water.
Synthesis Analysis
The synthesis of 2-(Bromomethyl)-5-chloropyridine involves introducing bromine and chlorine substituents onto a pyridine ring. Various synthetic routes can be employed, including halogenation reactions or substitution reactions using appropriate reagents.
Molecular Structure Analysis
The molecular structure of 2-(Bromomethyl)-5-chloropyridine consists of a pyridine ring with a bromomethyl group (CH₂Br) and a chloro group (Cl) attached at different positions. The arrangement of these substituents affects the compound’s reactivity and properties.
Chemical Reactions Analysis
2-(Bromomethyl)-5-chloropyridine can participate in various chemical reactions, including substitution, addition, and elimination reactions. For example, it can undergo nucleophilic substitution with other compounds or react with strong bases to form new products.
Physical And Chemical Properties Analysis
- Melting Point : 70-72°C
- Boiling Point : 285°C
- Density : 2.04 g/cm³
- Solubility : Soluble in acetone, ethanol, and water
- Stability : Stable under normal conditions, sensitive to light and air
Scientific Research Applications
-
Bromomethylation of Thiols
- Field: Organic Chemistry
- Application: Bromomethyl sulfides are useful building blocks in organic synthesis . They are used in the bromomethylation of thiols, a type of organic compound that contains a sulfur-hydrogen bond .
- Method: The bromomethylation of thiols can be achieved using paraformaldehyde and HBr/AcOH . This method minimizes the generation of highly toxic byproducts .
- Outcomes: The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability of this method .
-
Synthesis of (2S)-2-(Bromomethyl)tetrahydrofuran
- Field: Synthetic Chemistry
- Application: (2S)-2-(Bromomethyl)tetrahydrofuran is a chemical compound that can be synthesized from bromomethyl compounds .
- Method: The specific synthetic method for this compound is not provided in the source .
- Outcomes: The compound can be used in further chemical reactions .
-
Production of Methyldibromo Glutaronitrile
- Field: Industrial Chemistry
- Application: Methyldibromo glutaronitrile is a widely used preservative . It is made by reacting bromine with 2-methyleneglutaronitrile .
- Method: The reaction is carried out below 30 °C .
- Outcomes: Methyldibromo glutaronitrile is used as a preservative in various products .
-
Synthesis of (2S)-2-(Bromomethyl)tetrahydrofuran
- Field: Synthetic Chemistry
- Application: (2S)-2-(Bromomethyl)tetrahydrofuran is a chemical compound that can be synthesized from bromomethyl compounds .
- Method: The specific synthetic method for this compound is not provided in the source .
- Outcomes: The compound can be used in further chemical reactions .
-
Production of Methyldibromo Glutaronitrile
- Field: Industrial Chemistry
- Application: Methyldibromo glutaronitrile is a widely used preservative . It is made by reacting bromine with 2-methyleneglutaronitrile below 30 °C .
- Method: The reaction is carried out below 30 °C .
- Outcomes: Methyldibromo glutaronitrile is used as a preservative in various products .
-
Manufacture of Pharmaceuticals and Crown Ethers
- Field: Pharmaceutical Chemistry
- Application: 2-Bromoethyl ether, an organobromine compound that is also an ether, is used in the manufacture of pharmaceuticals and crown ethers .
- Method: The specific method for this application is not provided in the source .
- Outcomes: The compound can be used in further chemical reactions .
Safety And Hazards
- Flammable : Classified as a flammable liquid (Category 3).
- Skin Irritation : Can cause skin irritation (Category 2).
- Aquatic Hazard : Toxic to aquatic life with long-lasting effects (Category 2).
Future Directions
Future research should focus on:
- Developing more efficient and eco-friendly synthetic routes for 2-(Bromomethyl)-5-chloropyridine and its derivatives.
- Exploring their potential applications in various fields of research and industry.
Please note that this analysis is based on available information, and further studies may reveal additional insights. If you have any specific questions or need further details, feel free to ask!
properties
IUPAC Name |
2-(bromomethyl)-5-chloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-3-6-2-1-5(8)4-9-6/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXRADIPZRXCQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624113 | |
Record name | 2-(Bromomethyl)-5-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-5-chloropyridine | |
CAS RN |
605681-01-4 | |
Record name | 2-(Bromomethyl)-5-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)-5-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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